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Introduction
Enantioselective hydrogenation is a cornerstone of modern asymmetric synthesis, enabling the

production of chiral molecules with high optical purity. These chiral compounds are of

paramount importance in the pharmaceutical, agrochemical, and fine chemical industries,

where the biological activity of a molecule is often dictated by its specific three-dimensional

arrangement.[1] At the heart of many highly successful enantioselective hydrogenation

catalysts lies a class of privileged chiral ligands: 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl

(BINAP) and its derivatives.[2][3]

The unique C₂-symmetric, atropisomeric structure of BINAP imparts a well-defined chiral

environment around a metal center, typically ruthenium (Ru), rhodium (Rh), or iridium (Ir).[2]

This chiral pocket effectively directs the approach of a prochiral substrate, leading to the

preferential formation of one enantiomer of the hydrogenated product.[4] The versatility of the

BINAP framework allows for the synthesis of a wide array of derivatives with modified steric

and electronic properties, enabling the fine-tuning of catalyst performance for specific

applications.[2]

These application notes provide detailed protocols for the synthesis of BINAP and its

derivatives, as well as their application in the enantioselective hydrogenation of key functional
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groups.

Synthesis of BINAP Derivatives
The synthesis of BINAP and its derivatives is a critical first step in the development of potent

asymmetric hydrogenation catalysts. While several methods exist, the most common and

reliable routes start from optically pure 1,1'-bi-2-naphthol (BINOL).

Protocol 1: Synthesis of (R)-BINAP from (R)-BINOL via
the Ditriflate
This widely adopted method, developed by Merck researchers, involves the conversion of

BINOL to its bis(trifluoromethanesulfonyl) ester (ditriflate), followed by a nickel-catalyzed

phosphination.[2][5]

Step 1: Preparation of (R)-1,1'-bi-2-naphthol ditriflate[5]

To an oven-dried 100-mL flask under a nitrogen atmosphere, add (R)-(+)-1,1'-bi-2-naphthol

(8.5 g, 30 mmol).

Add dry methylene chloride (60 mL), followed by dry pyridine (7.2 mL, 90 mmol).

Cool the mixture to 5-10 °C in an ice bath.

Slowly add trifluoromethanesulfonic anhydride (20.0 g, 70 mmol).

Allow the reaction to stir at room temperature overnight (approximately 17 hours).

Add hexane (60 mL) and filter the mixture through a pad of silica gel.

Wash the silica gel with a 1:1 mixture of hexane and methylene chloride (200 mL).

Concentrate the filtrate under reduced pressure to yield the (R)-ditriflate as a white solid.

Step 2: Nickel-catalyzed Phosphination to (R)-BINAP[5]

To an oven-dried 250-mL flask, add [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride

(NiCl₂dppe, 1.1 g, 2 mmol).
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Purge the flask with nitrogen and add anhydrous dimethylformamide (DMF, 40 mL).

Add diphenylphosphine (2.0 mL, 12 mmol) at room temperature.

Heat the resulting red solution to 100 °C for 30 minutes.

In a separate flask, dissolve the (R)-ditriflate (11.0 g, 20 mmol) and 1,4-

diazabicyclo[2.2.2]octane (DABCO, 4.7 g, 42 mmol) in anhydrous DMF (40 mL).

Add the solution of the ditriflate and DABCO to the hot nickel-phosphine solution.

Add three additional portions of diphenylphosphine (3 x 2 mL) at 1, 3, and 7 hours.

Continue heating at 100 °C until the ditriflate is consumed (typically 2-3 days).

Cool the mixture to -15 to -20 °C and stir for 2 hours.

Filter the product, wash with cold methanol (2 x 20 mL), and dry under vacuum to yield (R)-

BINAP as a white to off-white solid.

Synthesis of Substituted BINAP Derivatives
The modification of the BINAP scaffold, either on the phenyl groups of the phosphine or on the

binaphthyl backbone, can significantly impact the catalyst's activity and enantioselectivity.

Synthesis of p-Tol-BINAP: A common derivative, p-Tol-BINAP, can be synthesized using a

procedure analogous to Protocol 1, by substituting diphenylphosphine with di(p-

tolyl)phosphine.[2]

Synthesis of 3,3'-Disubstituted BINAP Derivatives: These derivatives are prepared through a

multi-step convergent synthesis starting from 4-bromo-2-naphthol. This allows for the

introduction of various substituents at the 3 and 3' positions of the binaphthyl core, which has

been shown to enhance enantioselectivity in certain hydrogenation reactions.[6]

Enantioselective Hydrogenation Protocols
The following protocols are representative examples of the application of BINAP-metal

complexes in the asymmetric hydrogenation of common prochiral substrates.
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Protocol 2: Asymmetric Hydrogenation of Methyl
Acetoacetate using a Ru/BINAP Catalyst
This protocol is a classic example of the enantioselective reduction of a β-keto ester to the

corresponding chiral β-hydroxy ester, a valuable building block in organic synthesis.[7][8]

Materials:

[RuCl₂(benzene)]₂

(R)-BINAP

Methyl acetoacetate

Anhydrous methanol

Hydrogen gas

Procedure:

In a glovebox, add [RuCl₂(benzene)]₂ and (R)-BINAP to a high-pressure autoclave.

Add anhydrous methanol to dissolve the catalyst components.

Add methyl acetoacetate to the autoclave.

Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas four times.

Pressurize the autoclave to the desired hydrogen pressure (e.g., 2 MPa).

Heat the reaction to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g.,

10 hours).

After the reaction is complete, cool the autoclave to room temperature and carefully release

the hydrogen pressure.

The conversion and enantiomeric excess of the product, (R)-methyl 3-hydroxybutanoate, can

be determined by gas chromatography (GC) using a chiral column.
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Protocol 3: Asymmetric Hydrogenation of an Olefin
(Geraniol) using a Ru/BINAP Catalyst
The enantioselective hydrogenation of allylic alcohols like geraniol provides access to chiral

citronellol, a valuable fragrance and synthetic intermediate.[3][9]

Materials:

Ru(OCOCH₃)₂((R)-BINAP)

Geraniol

Methanol

Hydrogen gas

Procedure:

Prepare the Ru(OCOCH₃)₂((R)-BINAP) catalyst in situ or use a pre-formed complex.

In a high-pressure autoclave, dissolve the catalyst in methanol.

Add geraniol to the solution.

Seal the autoclave and purge with hydrogen gas.

Pressurize the autoclave with hydrogen (e.g., 30 atm).

Stir the reaction at room temperature for the required time (e.g., 12 hours).

After the reaction, vent the autoclave and analyze the product mixture for conversion and

enantiomeric excess by chiral GC.

Protocol 4: Asymmetric Hydrogenation of a Ketone
(Acetophenone) using a Ru/BINAP/Diamine Catalyst
The combination of a BINAP-Ru complex with a chiral diamine ligand creates a highly effective

catalyst system for the asymmetric hydrogenation of simple ketones.[1][10]
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Materials:

RuCl₂[(S)-TolBINAP][(S,S)-DPEN] (TolBINAP = 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl;

DPEN = 1,2-diphenylethylenediamine)

Acetophenone

2-propanol

Potassium tert-butoxide (KOt-Bu)

Hydrogen gas

Procedure:

In a glovebox, charge a high-pressure reactor with the RuCl₂[(S)-TolBINAP][(S,S)-DPEN]

catalyst.

Add a solution of potassium tert-butoxide in 2-propanol.

Add acetophenone to the reactor.

Seal the reactor, remove it from the glovebox, and purge with hydrogen.

Pressurize with hydrogen gas (e.g., 8 atm) and stir at room temperature for the specified

time.

After the reaction, release the pressure and determine the conversion and enantiomeric

excess of (R)-1-phenylethanol by chiral GC or HPLC.

Data Presentation
The performance of various BINAP derivatives in enantioselective hydrogenation is

summarized in the tables below.

Table 1: Asymmetric Hydrogenation of Methyl Acetoacetate with Ru/BINAP Catalysts
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Catalyst
S/C
Ratio

H₂
Pressur
e (MPa)

Temp
(°C)

Time (h)
Convers
ion (%)

ee (%)
Referen
ce

Ru/PMO-

BINAP
2000 2 80 10 100 93.5 [7]

Ru/PMO-

BINAP
4000 2 80 10 95.2 91.2 [7]

Ru/PMO-

BINAP
6000 2 80 10 89.7 90.4 [7]

Table 2: Asymmetric Hydrogenation of Olefins with BINAP-Metal Catalysts

Subst
rate

Catal
yst

S/C
Ratio

H₂
Press
ure
(atm)

Solve
nt

Temp
(°C)

Time
(h)

Conv
ersio
n (%)

ee
(%)

Refer
ence

Gerani

ol

Ru(OA

c)₂((R)

-

BINAP

)

10000 30 MeOH 20 12 >99 98 [9]

Dimet

hyl

Itacon

ate

Ru-

(R)-

BINAP

2000 20 MeOH RT 0.25 88
95.4

(S)
[11]

2-

Phenyl

acrylic

acid

[Rh((S

)-

BINAP

)

(COD)

]BF₄

100 1
THF/M

eOH
RT 24 100 95 [3]

Table 3: Asymmetric Hydrogenation of Ketones with Ru/BINAP/Diamine Catalysts
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Subs
trate

Catal
yst

S/C
Ratio

H₂
Pres
sure
(atm)

Base
Solv
ent

Tem
p
(°C)

Time
(h)

Conv
ersio
n (%)

ee
(%)

Refer
ence

Aceto

phen

one

RuCl₂

((S)-

TolBI

NAP)

((S,S)

-

DPE

N)

1000 8
KOt-

Bu

2-

propa

nol

RT 4 >99
99

(R)
[10]

1'-

Aceto

napht

hone

RuCl₂

((S)-

XylBI

NAP)

((S,S)

-

DPE

N)

2000 8
KOt-

Bu

2-

propa

nol

RT 12 >99
99

(R)
[10]

Benz

oylac

etone

RuCl₂

((R)-

BINA

P)

((R,R)

-

DPE

N)

1000 80
KOt-

Bu

2-

propa

nol

25 24 100
98

(R,R)
[1]

Visualizations
Logical Workflow for Synthesis of (R)-BINAP
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Caption: Synthetic workflow for (R)-BINAP from (R)-BINOL.

Mechanism of Ketone Hydrogenation by Ru-BINAP-
Diamine Catalyst
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Caption: Metal-ligand bifunctional mechanism for ketone hydrogenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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